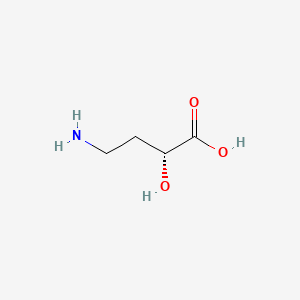

(2R)-4-Amino-2-hydroxybutyric acid

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), reactivity, and stability .Applications De Recherche Scientifique

Biochemistry Research

Field

Biochemistry

Methods

Synthesis often involves stereospecific intramolecular cycloaddition reactions, utilizing chiral auxiliaries to achieve the desired stereochemistry.

Results

The methodologies developed have enabled the synthesis of target molecules with high enantioselectivity, crucial for biological activity .

Pharmaceutical Development

Field

Pharmaceutical Sciences

Methods

Employed in drug design and synthesis, particularly in creating enantiomerically pure drugs that offer therapeutic benefits with reduced side effects.

Results

The use of this compound has contributed to the development of drugs with improved efficacy and safety profiles .

Medical Diagnostics

Field

Medical Diagnostics

Methods

Incorporated into assay designs to detect specific disease markers, enhancing the sensitivity and specificity of diagnostic tests.

Results

Diagnostic tests utilizing this compound have shown improved accuracy in disease detection, aiding in early diagnosis and treatment .

Agricultural Science

Field

Agricultural Science

Methods

Used in tracing studies to understand the uptake and metabolism of amino acids by plants, often involving isotopic labeling.

Results

Research has demonstrated enhanced nutrient availability and acquisition for plants, leading to improved agricultural yields .

Food Technology

Field

Food Science and Technology

Methods

Analytical techniques are used to assess its impact on food quality, including sensory evaluation and shelf-life studies.

Results

Studies suggest potential benefits in food preservation, contributing to longer shelf-life and maintained nutritional content .

Environmental Studies

Field

Environmental Science

Methods

Applied in bioremediation studies to assess its effectiveness in degrading environmental pollutants.

Results

Findings indicate that it can enhance microbial degradation of certain pollutants, offering a potential tool for environmental cleanup efforts .

This analysis provides a snapshot of the diverse applications of “(2R)-4-Amino-2-hydroxybutyric acid” in various scientific fields, highlighting its significance in research and development across disciplines. Each application leverages the unique properties of this compound to advance knowledge and technology in its respective field.

Metabolic Engineering

Field

Biotechnology

Methods

Genetic modification of microorganisms to include pathways for the synthesis of (2R)-4-Amino-2-hydroxybutyric acid, which can be a precursor for other chemicals.

Results

Successful metabolic engineering has led to the production of compounds like isocitric acid, which has applications in disease prevention and treatment .

Analytical Chemistry

Field

Analytical Chemistry

Methods

Used in chiral chromatography to separate enantiomers of other compounds, aiding in the analysis of pharmaceuticals and other substances.

Results

Has improved the accuracy and efficiency of chiral separations, leading to better quality control in various industries .

Molecular Biology

Field

Molecular Biology

Methods

Incorporated into nucleic acids to study the effects of modifications on structure and function.

Results

Research has provided insights into nucleic acid behavior and potential applications in gene therapy and diagnostics .

Clinical Research

Field

Clinical Research

Methods

Clinical trials and in vitro studies to assess the efficacy of derivatives of (2R)-4-Amino-2-hydroxybutyric acid in treating various conditions.

Results

Preliminary results show promise in the treatment of certain diseases, leading to further research and development .

Environmental Biotechnology

Field

Environmental Biotechnology

Methods

Microbial strains engineered to metabolize (2R)-4-Amino-2-hydroxybutyric acid are used to break down harmful substances.

Results

Demonstrated potential in reducing pollution levels, contributing to cleaner ecosystems .

Synthetic Organic Chemistry

Field

Synthetic Organic Chemistry

Methods

Used as a chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.

Results

Has led to the development of new synthetic routes and the production of substances with high stereochemical fidelity .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415326 | |

| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-4-Amino-2-hydroxybutyric acid | |

CAS RN |

31771-40-1 | |

| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)

![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)

![4-Amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1276912.png)